![molecular formula C13H13NO B12624130 Naphtho[1,2-b]furan-5-amine, 2,3-dihydro-3-methyl- CAS No. 919079-31-5](/img/structure/B12624130.png)
Naphtho[1,2-b]furan-5-amine, 2,3-dihydro-3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphtho[1,2-b]furan-5-amine, 2,3-dihydro-3-methyl- is a heterocyclic compound that features a fused naphthalene and furan ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho[1,2-b]furan-5-amine, 2,3-dihydro-3-methyl- typically involves multi-step organic reactions. One common method includes the condensation of phenols, arylglyoxals, and cyclic 1,3-diketones, followed by photocyclization and subsequent aromatization . Another approach involves the use of palladium-catalyzed coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
Análisis De Reacciones Químicas
Types of Reactions
Naphtho[1,2-b]furan-5-amine, 2,3-dihydro-3-methyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as carbonyls or carboxyls.
Reduction: This can lead to the formation of dihydro derivatives.
Substitution: Both electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Halogens, nitrating agents, and sulfonating agents are commonly used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium amide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce dihydronaphthofurans.
Aplicaciones Científicas De Investigación
Naphtho[1,2-b]furan-5-amine, 2,3-dihydro-3-methyl- has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anticancer agent and inhibitor of NF-κB activity.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials.
Biological Studies: The compound’s interactions with various biological targets are of interest for drug discovery and development.
Mecanismo De Acción
The mechanism by which Naphtho[1,2-b]furan-5-amine, 2,3-dihydro-3-methyl- exerts its effects involves its interaction with molecular targets such as transcription factors and enzymes. For instance, it has been shown to inhibit NF-κB activity, which plays a role in regulating immune response and inflammation . The exact pathways and molecular interactions are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
Naphtho[1,2-b]benzofuran derivatives: These compounds share a similar fused ring system and have been studied for their photochemical properties.
Dibenzo[b,d]furan derivatives: Known for their biological activities, including anticancer and antimicrobial properties.
Uniqueness
Naphtho[1,2-b]furan-5-amine, 2,3-dihydro-3-methyl- stands out due to its specific substitution pattern and the presence of an amine group, which can significantly influence its chemical reactivity and biological activity.
Propiedades
Número CAS |
919079-31-5 |
|---|---|
Fórmula molecular |
C13H13NO |
Peso molecular |
199.25 g/mol |
Nombre IUPAC |
3-methyl-2,3-dihydrobenzo[g][1]benzofuran-5-amine |
InChI |
InChI=1S/C13H13NO/c1-8-7-15-13-10-5-3-2-4-9(10)12(14)6-11(8)13/h2-6,8H,7,14H2,1H3 |
Clave InChI |
ICVDFLVEOOGKCO-UHFFFAOYSA-N |
SMILES canónico |
CC1COC2=C1C=C(C3=CC=CC=C32)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



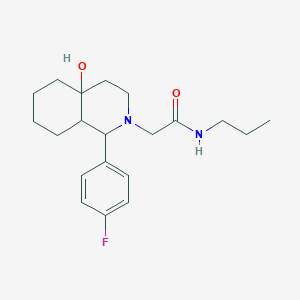

![4-Ethoxy-6-(3-ethoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12624059.png)
![1-[1-(3,4-Dimethoxyphenyl)-2-phenylethenyl]pyrrolidine](/img/structure/B12624065.png)
![(6R)-4-[(4-methoxyphenyl)methyl]-6-(4-nitrophenyl)morpholin-3-one](/img/structure/B12624067.png)
![3-Hydroxy-6-methyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B12624083.png)
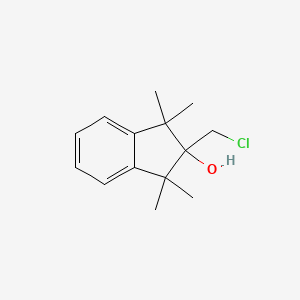
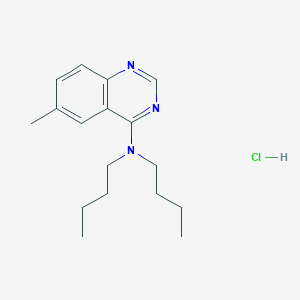
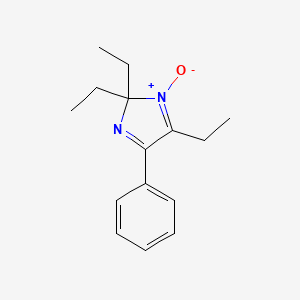
![Piperazine, 1-(2-methoxyphenyl)-4-[(4-pentylphenyl)sulfonyl]-](/img/structure/B12624100.png)
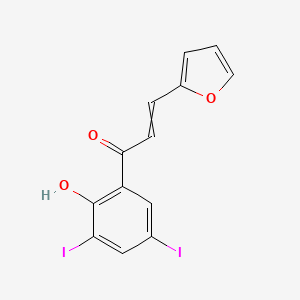
![2-Iodo-3,4,5-trimethoxy-1-[2-(2-methoxyphenyl)ethenyl]benzene](/img/structure/B12624132.png)

